Propanoic acid, 3-(2-pyridinylthio)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(2-pyridinylthio)-, ethyl ester is an organic compound with the molecular formula C10H13NO2S. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the hydrogen atom of the alpha carbon is replaced by a 2-pyridinylthio group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2-pyridinylthio)-, ethyl ester typically involves the reaction of 3-mercaptopropanoic acid with 2-chloropyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(2-pyridinylthio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Carboxylic acids.
Scientific Research Applications
Propanoic acid, 3-(2-pyridinylthio)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(2-pyridinylthio)-, ethyl ester involves its interaction with specific molecular targets. The 2-pyridinylthio group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in the study of enzyme function and inhibition.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-(2-pyridinylthio)-: This compound lacks the ethyl ester group but has similar chemical properties.
Propanoic acid, 3-(2-pyridinylthio)-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group.
Uniqueness
Propanoic acid, 3-(2-pyridinylthio)-, ethyl ester is unique due to its specific structural features, which allow it to interact with biological molecules in a distinct manner. The presence of the ethyl ester group enhances its solubility and reactivity compared to its analogs.
Properties
CAS No. |
89407-42-1 |
---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
ethyl 3-pyridin-2-ylsulfanylpropanoate |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)6-8-14-9-5-3-4-7-11-9/h3-5,7H,2,6,8H2,1H3 |
InChI Key |
IVAPRNFKTHBHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.